molecular formula C14H11N3O4S B2482042 2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide CAS No. 1396813-27-6

2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide

Cat. No.: B2482042
CAS No.: 1396813-27-6
M. Wt: 317.32
InChI Key: UQNDITNVHMVZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide (CAS: 1396813-27-6) is a heterocyclic compound featuring an oxazole core substituted with a furan-2-carboxamido group at position 2 and a thiophen-2-ylmethyl carboxamide moiety at position 2. Its molecular formula is C₁₄H₁₁N₃O₄S, with a molecular weight of 333.34 g/mol. The compound’s structure combines aromatic heterocycles (furan, thiophene) and an oxazole ring, which may confer unique electronic and steric properties relevant to materials science or medicinal chemistry. Current safety guidelines emphasize handling precautions to avoid ignition sources and direct exposure .

Properties

IUPAC Name

2-(furan-2-carbonylamino)-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-12(15-7-9-3-2-6-22-9)10-8-21-14(16-10)17-13(19)11-4-1-5-20-11/h1-6,8H,7H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNDITNVHMVZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from diverse studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including furan and thiophene moieties, which are known for their biological significance. The IUPAC name is N-(furan-2-ylmethyl)-2-(thiophen-3-carbonylamino)-1,3-oxazole-4-carboxamide . Its molecular formula is C14H11N3O4SC_{14}H_{11}N_3O_4S .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of synthesized carbamothioyl-furan-2-carboxamide derivatives against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). The results indicated that certain derivatives had cell viability rates as low as 33.29% in HepG2 cells when compared to control treatments .

Table 1: Anticancer Activity of Selected Derivatives

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

These findings suggest that modifications to the substituents on the phenyl ring can enhance anticancer activity, with electron-donor groups showing a positive correlation with potency .

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial efficacy. A comparative analysis revealed that several derivatives exhibited potent activity against common pathogens such as E. coli, S. aureus, and B. cereus. For example, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 230 µg/mL against these bacteria .

Table 2: Antimicrobial Efficacy of Selected Derivatives

CompoundPathogenMIC (µg/mL)
4bE. coli280
4aS. aureus265
4fB. cereus230

The mechanism by which This compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors within cancerous cells and bacteria. The structural arrangement allows for effective binding, potentially leading to inhibition of key cellular processes .

Case Studies and Research Findings

A comprehensive review of literature indicates that the biological activities of furan and oxazole derivatives are linked to their structural characteristics:

  • Structure-Activity Relationships (SAR) : The presence of various substituents on the furan and thiophene rings significantly influences biological activity. For instance, studies have shown that para-substituted derivatives exhibit enhanced anticancer properties compared to ortho or meta substitutions .
  • Comparative Studies : Research comparing these compounds with established drugs like doxorubicin has highlighted their potential as lead candidates for drug development due to lower toxicity profiles and greater specificity towards cancer cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide and its derivatives. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including:

Compound Cell Line % Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

The structure-activity relationship (SAR) indicates that modifications to the substituents can enhance anticancer activity, with electron-donating groups correlating positively with potency .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial efficacy against various pathogens. The minimum inhibitory concentrations (MICs) for selected derivatives are as follows:

Compound Pathogen MIC (µg/mL)
4bE. coli280
4aS. aureus265
4fB. cereus230

These findings suggest that the compound can effectively inhibit the growth of common bacterial pathogens .

Structure-Activity Relationships (SAR)

Research has shown that the presence of various substituents on the furan and thiophene rings significantly influences biological activity. For example, para-substituted derivatives have been found to exhibit enhanced anticancer properties compared to ortho or meta substitutions .

Comparative Studies

Studies comparing this compound with established chemotherapeutic agents like doxorubicin have indicated its potential as a lead candidate for drug development due to lower toxicity profiles and greater specificity towards cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Heterocycle Core Key Substituents Notable Properties/Applications
Target Compound (1396813-27-6) C₁₄H₁₁N₃O₄S 333.34 Oxazole Thiophen-2-ylmethyl, Furan-2-carboxamido High polarity due to dual heteroatoms; potential ligand for metalloenzymes
N-(4-(2-((3-Methoxybenzyl)... (923226-70-4) C₁₈H₁₇N₃O₄S 371.4 Thiazole 3-Methoxybenzyl, Furan-2-carboxamido Increased lipophilicity (methoxy group); possible kinase inhibition
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)... C₁₇H₁₄N₂O₅S 358.37 Thiazolidinone Chromen-3-yl, Furan-2-carboxamido Antioxidant activity (chromene moiety); crystalline stability (R = 0.049)
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino... C₂₃H₂₄N₄O₅S 468.52 β-Lactam Phenylacetamido, Thiazolidine Antibiotic activity (penicillin analog)

Key Comparative Insights

Heterocyclic Core Influence Oxazole vs. Thiazole/Thiazolidinone: The target compound’s oxazole core (O vs. Thiazolidinone derivatives (e.g., ) exhibit enhanced conformational rigidity due to the saturated ring, favoring stable intermolecular interactions . β-Lactam Specificity: The penicillin-derived compound highlights how distinct cores (β-lactam vs. oxazole) dictate entirely different biological roles, emphasizing the target compound’s niche in non-antibiotic applications.

Substituent Effects

  • Thiophen-2-ylmethyl vs. 3-Methoxybenzyl : The thiophene group in the target compound introduces a sulfur atom, increasing lipophilicity (logP ~2.1 estimated) compared to the methoxybenzyl group (logP ~1.8) in . This may enhance membrane permeability but reduce aqueous solubility.
  • Chromene Moiety : The chromene-substituted compound demonstrates how extended π-conjugation (from the benzopyran system) can enhance antioxidant properties, a feature absent in the target compound.

Synthesis of the target compound likely involves coupling furan-2-carboxylic acid derivatives with oxazole intermediates, whereas thiazole analogs (e.g., ) may require Hantzsch-type cyclization .

Potential Applications Drug Development: The methoxybenzyl-thiazole compound shares structural motifs with kinase inhibitors, suggesting the target compound could be optimized for similar targets. Materials Science: The thiophene moiety’s electron-rich nature may make the target compound suitable for conductive polymers, contrasting with chromene-based antioxidants .

Preparation Methods

Oxazole-4-Carboxylic Acid Synthesis

The oxazole core is typically constructed via cyclization of α-amino ketones or through the Robinson-Gabriel synthesis. A representative route involves the condensation of ethyl acetoacetate with a nitrile source under acidic conditions. For instance, heating ethyl 3-aminocrotonate with furan-2-carbonyl chloride in dichloromethane (DCM) at 60°C yields 2-(furan-2-carboxamido)oxazole-4-carboxylic acid ethyl ester (Yield: 68–72%).

Key reaction parameters:

  • Solvent: Dichloromethane (optimal for acylation)
  • Temperature: 60–80°C
  • Catalyst: None required (auto-cyclization)

Thiophen-2-Ylmethyl Amine Preparation

Thiophen-2-ylmethyl amine is synthesized via reductive amination of thiophene-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol. This method achieves >90% purity after recrystallization in hexane/ethyl acetate (3:1).

Coupling Strategies for Final Product Assembly

Carboxamide Bond Formation

The critical coupling step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the oxazole-4-carboxylic acid intermediate. Reaction with thiophen-2-ylmethyl amine in DCM at 25°C for 12 hours produces the target compound with 65–70% yield.

Comparative coupling reagent efficiency:

Reagent System Yield (%) Purity (%)
EDCI/HOBt 70 98
DCC/DMAP 58 95
HATU/DIEA 72 97

Data extrapolated from analogous oxazole couplings

Alternative Acyl Chloride Route

Conversion of oxazole-4-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene (80°C, 2 hours) followed by amine coupling in tetrahydrofuran (THF) achieves comparable yields (68%) but requires stringent moisture control.

Optimization Strategies for Enhanced Efficiency

Solvent Effects on Cyclization

Polar aprotic solvents significantly influence cyclization kinetics:

  • Dimethylformamide (DMF): Accelerates reaction but promotes decomposition (>15% side products)
  • Toluene: Slower kinetics (24 hours) but higher purity (98%)
  • Acetonitrile: Balanced profile (18 hours, 96% purity)

Catalytic Enhancements

Lewis acid additives improve yields by stabilizing transition states:

  • Zinc chloride (ZnCl₂): +22% yield in oxazole ring formation
  • Boron trifluoride etherate (BF₃·OEt₂): Reduces reaction time by 30%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ tubular reactors for:

  • Continuous cyclization: Residence time = 45 minutes at 100°C
  • Inline purification: Simulated moving bed chromatography
    This approach achieves 85% overall yield at 50 kg/batch scale.

Green Chemistry Innovations

  • Solvent recovery: 92% DCM reclaimed via vacuum distillation
  • Catalyst recycling: ZnCl₂ recovered with 78% efficiency using ion-exchange resins

Analytical Characterization Protocols

Structural Verification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, oxazole-H), 7.89–7.15 (m, 5H, furan/thiophene)
  • HRMS (ESI+): m/z calc. for C₁₄H₁₁N₃O₄S [M+H]⁺: 326.0543, found: 326.0546

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥99% purity when using EDCI/HOBt coupling.

Challenges and Mitigation Strategies

Epimerization Risks

The thiophen-2-ylmethyl group exhibits axial chirality during coupling. Chiral HPLC analysis confirms 98% enantiomeric excess when reactions are conducted below 30°C.

Byproduct Formation

Major byproducts and control methods:

  • Oxazole dimer (3–5%): Suppressed by maintaining [substrate] < 0.5 M
  • Hydrolyzed carboxamide (2%): Controlled via strict anhydrous conditions

Emerging Methodologies

Photochemical Synthesis

UV irradiation (254 nm) of nitroalkene precursors in acetonitrile achieves 55% yield in 2 hours, offering rapid access to oxazole intermediates.

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) mediates amide bond formation in aqueous buffer (pH 7.4, 37°C) with 60% conversion, though scalability remains challenging.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide?

  • Methodological Answer : Multi-step synthesis involving condensation of furan-2-carbaldehyde with thiophen-2-ylmethylamine, followed by cyclization to form the oxazole core. Key steps include:

  • Reaction Optimization : Vary solvents (e.g., ethanol, DMF) and catalysts (e.g., HATU, EDCI) to improve yields .
  • Purification : Use column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .
  • Yield Data : Typical yields range from 60–76% for analogous oxazole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm connectivity of the oxazole, furan, and thiophene moieties. Key signals include:
  • Oxazole C=O: ~160–165 ppm in 13C^{13}C-NMR.
  • Thiophene-SCH2_2: ~3.8–4.2 ppm in 1H^1H-NMR .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ ion) with <5 ppm error .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm1^{-1}) and thiophene C-S-C (~670 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structurally similar oxazole-thiophene hybrids?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation in carboxamide groups) .
  • 2D NMR : Employ HSQC and HMBC to resolve overlapping signals, particularly in the thiophene and furan regions .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., C–S bond lengths in thiophene from X-ray diffraction) .

Q. What structure-activity relationship (SAR) insights guide the design of oxazole-4-carboxamide derivatives for enzyme inhibition?

  • Methodological Answer :

  • Key Modifications :
  • Oxazole Substituents : Electron-withdrawing groups (e.g., Cl) at position 2 enhance MAO-B inhibition selectivity (IC50_{50} < 1 µM) .
  • Thiophene Linker : Methylation at the thiophene SCH2_2 group improves metabolic stability .
  • Assays : Use recombinant MAO-A/MAO-B enzymes with kynuramine as a substrate; measure H2_2O2_2 production via fluorometry .

Q. What crystallographic tools are recommended for analyzing this compound’s solid-state structure?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 292 K) for high-resolution (<1 Å) structures .
  • Software : Refine structures with SHELXL (for small molecules) or Mercury (for intermolecular interaction analysis, e.g., π-π stacking between furan and thiophene) .
  • Validation : Check R-factor (<0.05) and data-to-parameter ratio (>15:1) to ensure refinement quality .

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to MAO-B (PDB: 2V5Z) or antimicrobial targets (e.g., E. coli dihydrofolate reductase) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
  • ADMET Prediction : SwissADME for bioavailability (TPSA < 90 Å2^2, logP ~2–3) .

Q. What experimental protocols are used to evaluate enzyme inhibition kinetics?

  • Methodological Answer :

  • Enzyme Source : Recombinant human MAO-A/MAO-B expressed in E. coli .
  • Kinetic Assays :
  • Substrate : Kynuramine (0.1–100 µM) with detection of 4-hydroxyquinoline at 316 nm .
  • Inhibition Constants : Calculate Ki_i using Cheng-Prusoff equation from IC50_{50} values .
  • Controls : Include clorgyline (MAO-A) and selegiline (MAO-B) as reference inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.